5-chloro-N-ethyl-2-hydroxy-1-methyl-4-oxo-N-phenylquinoline-3-carboxamide
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Overview
Description
The compound with the identifier “5-chloro-N-ethyl-2-hydroxy-1-methyl-4-oxo-N-phenylquinoline-3-carboxamide” is known as SB 216469. It is a selective antagonist that discriminates between the alpha 1A-adrenoceptor and the human prostatic alpha 1-adrenoceptor. This compound has been studied for its high affinity at the alpha 1A-adrenoceptors and its lower affinity at the alpha 1B-adrenoceptors .
Preparation Methods
The preparation of SB 216469 involves synthetic routes that include the formation of inclusion complexes with cyclodextrins. The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion . Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
SB 216469 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
SB 216469 has a wide range of scientific research applications. In chemistry, it is used to study the binding affinity and selectivity of alpha 1-adrenoceptors. In biology and medicine, it is used to investigate the pharmacological characteristics of alpha 1-adrenoceptors in various tissues, including the human prostate. This compound has also been used in studies to understand the contractile responses of the human prostate and to explore potential therapeutic applications for conditions involving alpha 1-adrenoceptors .
Mechanism of Action
The mechanism of action of SB 216469 involves its binding to alpha 1-adrenoceptors. It exhibits high affinity at the alpha 1A-adrenoceptors and lower affinity at the alpha 1B-adrenoceptors. This selective binding results in the inhibition of the contractile responses mediated by these receptors. The molecular targets of SB 216469 include the alpha 1A-adrenoceptors in the rat cerebral cortex and kidney, as well as the alpha 1B-adrenoceptors in the rat spleen and liver .
Comparison with Similar Compounds
SB 216469 is unique in its selective binding affinity for alpha 1A-adrenoceptors compared to other similar compounds. Similar compounds include other alpha 1-adrenoceptor antagonists such as prazosin and tamsulosin. SB 216469 distinguishes itself by its higher affinity for alpha 1A-adrenoceptors and lower affinity for alpha 1B-adrenoceptors, making it a valuable tool for studying the pharmacological properties of these receptors .
Properties
IUPAC Name |
5-chloro-N-ethyl-2-hydroxy-1-methyl-4-oxo-N-phenylquinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,24H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTNCGYZIYKPJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(N(C3=C(C2=O)C(=CC=C3)Cl)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(N(C3=C(C2=O)C(=CC=C3)Cl)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.